Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate

Description

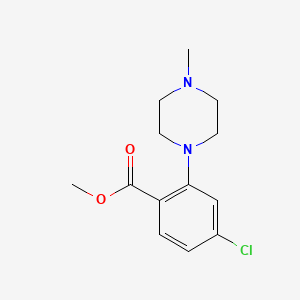

Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate is a benzoate ester derivative characterized by a chloro substituent at the 4-position and a 4-methylpiperazinyl group at the 2-position of the benzene ring. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors and bioactive molecules . The piperazine moiety enhances solubility and binding affinity to biological targets, while the chloro group contributes to electronic effects and metabolic stability . Its synthesis often involves nucleophilic substitution reactions, as seen in modified procedures for analogous anthranilic anilide derivatives .

Properties

CAS No. |

2006277-47-8 |

|---|---|

Molecular Formula |

C13H17ClN2O2 |

Molecular Weight |

268.74 g/mol |

IUPAC Name |

methyl 4-chloro-2-(4-methylpiperazin-1-yl)benzoate |

InChI |

InChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)12-9-10(14)3-4-11(12)13(17)18-2/h3-4,9H,5-8H2,1-2H3 |

InChI Key |

UXKUTRFZEYRKQY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-methylpiperazine. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is reduced to an amine, followed by esterification with methanol to form the final product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 4-position undergoes nucleophilic substitution under specific conditions. Key findings include:

-

Aminolysis in Acetonitrile : Reactions with cyclic secondary amines (e.g., piperidine, morpholine) proceed via a concerted mechanism in acetonitrile, as evidenced by linear Brønsted-type plots (β<sub>nuc</sub> = 0.69). This contrasts with stepwise mechanisms observed in aqueous media .

-

Solvent Effects : Reactivity decreases in acetonitrile compared to water/DMSO mixtures due to destabilization of zwitterionic intermediates in aprotic solvents .

| Amine | pKₐ (Conj. Acid) | k<sub>N</sub> (M⁻¹s⁻¹) in MeCN | k<sub>N</sub> (M⁻¹s⁻¹) in H₂O/DMSO |

|---|---|---|---|

| Piperidine | 18.8 | 3.52 | 5.91 |

| Morpholine | 16.6 | 0.111 | 0.305 |

| Piperazinium | – | – | 0.003 |

Data adapted from kinetic studies .

Oxidation and Functional Group Transformations

The benzoate ester and piperazinyl groups participate in oxidation and hydrolysis:

-

Ester Hydrolysis : Under basic conditions, the methyl ester undergoes saponification to yield 4-chloro-2-(4-methylpiperazin-1-yl)benzoic acid (C₁₂H₁₅ClN₂O₂), a precursor for further derivatization .

-

Piperazine Ring Modifications : The 4-methylpiperazine moiety can undergo alkylation or acylation at the secondary amine, enabling the introduction of pharmacophores .

Comparative Reactivity of Structural Analogues

Substituent position and electronic effects significantly alter reactivity:

| Compound | Chlorine Position | Piperazine Substituent | Key Reactivity Difference |

|---|---|---|---|

| Methyl 3-chloro-4-(1-piperazinyl)benzoate | 3 | None | Lower electrophilicity at C-4 |

| Methyl 4-chloro-3-(1-piperidinyl)benzoate | 4 | Piperidine | Reduced steric hindrance |

| Methyl 2-amino-5-bromo-benzoate | 5 (Br) | None | Enhanced nucleophilic substitution |

Adapted from synthetic studies .

Mechanistic Insights from Kinetic Studies

-

Hammett Analysis : A ρ<sub>X</sub> value of 1.03 for X-substituted benzoates indicates moderate sensitivity to electronic effects during aminolysis .

-

Yukawa-Tsuno Correlation : Linear plots (r = 0.78) confirm resonance stabilization in substrates with electron-donating groups, stabilizing transition states .

Scientific Research Applications

Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Influence on Bioactivity :

- The 4-methylpiperazinyl group in this compound enhances solubility and target binding compared to simpler esters like methyl 2-chlorobenzoate, which lacks heterocyclic moieties .

- Chloro vs. Difluoromethoxy : The chloro substituent at position 4 in the target compound provides moderate electron-withdrawing effects, whereas difluoromethoxy (as in Methyl 4-chloro-2-(difluoromethoxy)benzoate) increases lipophilicity and metabolic resistance .

Pharmacokinetic Comparisons :

- Nintedanib, a clinically approved kinase inhibitor, shares the 4-methylpiperazinylacetyl motif, which is critical for binding to ATP pockets in kinase domains. This suggests that this compound could serve as a precursor for similar pharmacophores .

- Ethyl benzoate derivatives with pyridazinyl or isoxazolyl groups (e.g., I-6230, I-6473) exhibit anticancer activity but lack the piperazine-mediated solubility enhancement seen in the target compound .

The chloro substituent may increase hepatotoxicity risks compared to non-halogenated analogues, as observed in pesticide intermediates like procyazine and cyanazine .

Biological Activity

Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with a piperazine group, which is known for enhancing biological activity through various mechanisms. The structural formula can be represented as follows:

This compound's structure allows it to interact with multiple biological targets, contributing to its pharmacological effects.

Antibacterial Activity

Research indicates that compounds containing piperazine moieties often exhibit notable antibacterial properties. This compound has been evaluated for its antibacterial efficacy against various strains of bacteria. In one study, derivatives of piperazine demonstrated significant antibacterial activity, suggesting that this compound may also possess similar properties .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro evaluations have revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.081 ± 0.004 | Induction of apoptosis |

| HepG2 | 0.119 ± 0.007 | Cell cycle arrest at G1 |

The mechanism underlying the biological activity of this compound is multifaceted:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific kinases involved in cancer cell signaling pathways, particularly CDK2, which plays a crucial role in cell cycle regulation .

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors, leading to increased cell death .

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which could further contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of this compound analogs, revealing that modifications to the piperazine ring significantly impacted their biological activity. The most potent derivatives showed enhanced selectivity towards cancer cells while sparing normal cells, highlighting the potential for targeted therapy in oncology .

Additionally, a pharmacokinetic study indicated favorable absorption and distribution profiles for this compound, suggesting its viability for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.